4-Chloro-2-fluoro-5-sulfamoylaniline is a chemical compound characterized by the presence of a chloro group, a fluoro group, and a sulfamoyl functional group attached to an aniline structure. Its chemical formula is , and it is classified as an aromatic amine due to the presence of the aniline moiety. The compound exhibits unique properties owing to the electron-withdrawing effects of the chloro and fluoro substituents, which can influence its reactivity and biological activity.
The synthesis of 4-chloro-2-fluoro-5-sulfamoylaniline typically involves several key reactions:
4-Chloro-2-fluoro-5-sulfamoylaniline exhibits significant biological activity, particularly in medicinal chemistry. Compounds with sulfamoyl groups are known for their antibacterial properties, often acting as sulfonamide antibiotics. The presence of halogen atoms (chlorine and fluorine) can enhance the pharmacological profile by improving solubility and bioavailability. Studies have indicated that derivatives of this compound may exhibit activity against various bacterial strains and could serve as potential starting points for drug development targeting infectious diseases.
The synthesis methods for 4-chloro-2-fluoro-5-sulfamoylaniline are multifaceted, involving several steps:
The applications of 4-chloro-2-fluoro-5-sulfamoylaniline span various fields:
Interaction studies involving 4-chloro-2-fluoro-5-sulfamoylaniline focus on its biological activity against specific pathogens and its interactions with cellular targets. Research has indicated that compounds with similar structures can demonstrate varying degrees of efficacy based on their substituent groups' electronic properties, influencing binding affinities and mechanisms of action.
Several compounds share structural similarities with 4-chloro-2-fluoro-5-sulfamoylaniline, each exhibiting unique characteristics:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Chloro-2-fluorobenzenesulfonamide | C7H6ClFNO2S | Contains a sulfonamide group; known for antibacterial properties. |
| 3-Chloro-5-fluorobenzene-1,2-diamine | C6H6ClF N2 | Exhibits different amine functionalities; potential in dye synthesis. |
| 4-Chloro-3-fluorobenzenesulfonamide | C7H6ClFNO2S | Similar sulfonamide structure; used in pharmaceuticals. |
| 4-Fluorobenzenesulfonamide | C6H6FNO2S | Lacks chlorine; used in similar applications but with different efficacy profiles. |
These compounds highlight the uniqueness of 4-chloro-2-fluoro-5-sulfamoylaniline due to its specific combination of functional groups, which may enhance its biological activity compared to others in its class .
The synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline requires a sophisticated multi-step approach that involves sequential functionalization of an aromatic ring system [2]. The synthetic pathways typically involve the strategic introduction of halogen substituents, followed by the incorporation of the sulfamoyl group through electrophilic aromatic substitution reactions [3] [4]. The complexity of this target molecule necessitates careful consideration of the order of functional group introduction to minimize unwanted side reactions and maximize overall synthetic efficiency [2].
Friedel-Crafts acylation represents a critical transformation in the synthetic pathway toward 4-Chloro-2-fluoro-5-sulfamoylaniline, particularly for introducing acyl groups that can be subsequently modified [5] [6]. The optimization of this reaction requires careful consideration of catalyst systems, with tri(perfluoroalkane sulfonate) compounds of elements from periods 4 to 6 of the periodic table showing exceptional catalytic efficiency [6]. These catalysts enable the synthesis of ketoaniline derivatives useful as intermediates in high reaction yields through catalytic acylation processes [6].
Recent advances in Friedel-Crafts acylation have demonstrated that chloroaluminate ionic liquid immobilized on magnetic nanoparticles provides superior performance compared to traditional aluminum chloride catalysts [7]. Under optimized conditions of 115°C reaction temperature, 2.3 hours reaction time, and 0.24 grams of catalyst, yields of 83% can be achieved [7]. The reaction mechanism involves the formation of an acylium ion through the interaction between the Lewis acid catalyst and the acyl chloride, followed by electrophilic attack on the aromatic ring [5].
The sterically-controlled intermolecular Friedel-Crafts acylation with twisted amides has emerged as a valuable methodology, utilizing trifluoromethanesulfonic acid as a catalyst under mild conditions [8]. This approach allows for selective nitrogen-carbon cleavage and provides an alternative route for introducing acyl functionality into aromatic systems [8]. The optimization of reaction conditions typically involves screening various catalyst loadings, with studies indicating that 3.0 equivalents of trifluoromethanesulfonic acid at room temperature for 15 hours provides optimal conversion [8].
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time | Advantages |
|---|---|---|---|---|
| Tri(perfluoroalkane sulfonate) compounds | Room temperature to 50 | High yields reported | Catalytic amounts | Catalytic efficiency, high selectivity |
| Chloroaluminate ionic liquid on magnetic nanoparticles | 115 | 83 | 2.3 hours | Reusable catalyst, optimized conditions |
| Aluminum chloride (traditional) | 50-80 | 70-85 | 6-12 hours | Well-established method |
| Trifluoromethanesulfonic acid | Room temperature | Variable | 15 hours | Mild conditions for twisted amides |
The Sandmeyer reaction plays a pivotal role in the synthetic methodology for 4-Chloro-2-fluoro-5-sulfamoylaniline, providing a reliable method for introducing halogen substituents through diazonium salt intermediates [9] [10]. The mechanism involves a radical-nucleophilic aromatic substitution pathway, where the amino group of aniline derivatives formally acts as a leaving group [11]. The process begins with diazotization, where aniline reacts with nitrous acid generated from sodium nitrite and hydrochloric acid at temperatures maintained between 0 to 5°C [12] [13].
The formation of diazonium salts represents a critical intermediate step in the synthetic pathway [9] [13]. The mechanism commences with a single electron transfer from copper to the diazonium ion, producing a diazo radical and copper(II) halide [10] [13]. The diazo radical subsequently eliminates nitrogen gas, forming an aryl radical that reacts with copper(II) halide to regenerate the copper(I) catalyst [10] [13]. This catalytic cycle enables the efficient conversion of aromatic amino groups to various functional groups including halides, cyano groups, and hydroxyl groups [9] [10].
Hydrolysis reactions in the synthetic pathway typically involve the cleavage of protective groups or the conversion of intermediate functional groups to the desired sulfamoyl functionality [11]. The hydrolysis of sulfonyl chloride intermediates to sulfonic acids represents a key transformation, often conducted under basic aqueous conditions . The mechanism involves nucleophilic attack by water or hydroxide ion on the sulfur center, leading to the displacement of chloride and formation of the corresponding sulfonic acid .
| Reaction Step | Reagents | Temperature (°C) | Mechanism Type | Key Features |
|---|---|---|---|---|
| Diazotization | Sodium nitrite + Hydrochloric acid | 0-5 | Electrophilic substitution | Formation of nitrosonium ion |
| Diazonium Salt Formation | Nitrous acid + Aniline | 0-5 | Diazo coupling | Benzene diazonium salt intermediate |
| Sandmeyer Substitution | Copper chloride, Copper bromide, Copper cyanide | 25-50 | Radical-nucleophilic aromatic substitution | Copper-catalyzed radical process |
| Hydrolysis | Water, heat | 35-80 | Nucleophilic substitution | Thermal decomposition |
The nitration of aromatic compounds represents a fundamental electrophilic aromatic substitution reaction that is essential for introducing nitro groups in synthetic pathways leading to 4-Chloro-2-fluoro-5-sulfamoylaniline [15] [16]. The mechanism involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, generated from the reaction of nitric acid with sulfuric acid under mixed acid conditions [16] [17]. The nitronium ion then attacks the electron-rich aromatic ring, forming a carbocation intermediate that subsequently loses a proton to restore aromaticity [15] [16].
The reactivity patterns in nitration are significantly influenced by the electronic effects of existing substituents on the aromatic ring [18] [19]. Electron-donating groups such as amino groups strongly activate the aromatic ring toward electrophilic attack and direct substitution to the ortho and para positions [20]. However, the high reactivity of aniline derivatives can lead to polysubstitution, necessitating protection strategies such as acetylation to moderate the reactivity [20]. Acetylation involves the introduction of an acetyl group to the nitrogen atom of aniline, transforming it from a strongly activated state to a moderately activated state [20].
Halogenated aromatic compounds exhibit different reactivity patterns, with halogen substituents acting as meta-directing groups due to their electron-withdrawing inductive effects [18] [19]. The presence of multiple substituents, as in the case of 4-Chloro-2-fluoro-5-sulfamoylaniline precursors, creates complex reactivity patterns that require careful analysis of the cumulative electronic effects [18] [19]. Enzymatic nitration has emerged as an environmentally friendly alternative, with horseradish peroxidase catalyzing the nitration of aromatic compounds under mild conditions [21].
| Substrate Type | Directing Effect | Reaction Conditions | Typical Yield (%) | Side Reactions |
|---|---|---|---|---|
| Benzene | None | Nitric acid/Sulfuric acid, 50°C | 85-95 | Minimal |
| Aniline (unprotected) | ortho/para (strongly activating) | Requires protection | Polysubstitution occurs | Extensive polysubstitution |
| Acetanilide | ortho/para (moderately activating) | Nitric acid/Sulfuric acid, mild conditions | 70-85 | Limited |
| Halogenated aromatics | meta (deactivating) | Nitric acid/Sulfuric acid, elevated temperature | 60-80 | Possible halogen substitution |
| Sulfamoylaniline derivatives | Complex (multiple substituents) | Modified conditions required | Variable | Complex mixture formation |
The selection of appropriate catalytic systems and solvents is crucial for the successful synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline [22] [23]. Homogeneous catalysts exist in the same phase as the reactants, enhancing reaction kinetics through intermolecular interactions, while heterogeneous catalysts provide advantages in terms of separation and reusability [22] [24]. The choice between these systems depends on the specific transformation required and the desired process characteristics [22] [24].
Lewis acids such as aluminum chloride and iron chloride remain the most widely used catalysts for Friedel-Crafts reactions, operating effectively in solvents like dichloromethane and nitrobenzene at temperatures ranging from 0 to 80°C [22] [24]. Transition metal complexes offer high selectivity and mild reaction conditions, particularly when used in solvents such as tetrahydrofuran, toluene, and acetonitrile [22] [23]. These systems are particularly valuable for cross-coupling reactions and hydrogenation processes that may be required in the synthetic pathway [23].
Ionic liquid catalytic systems have gained prominence due to their recyclable nature and environmental compatibility [22] [24]. These systems can operate under neat conditions or in polar solvents, making them suitable for sulfonylation and alkylation reactions at temperatures between 80 to 120°C [22] [24]. The magnetic nanoparticle-supported ionic liquids represent a particularly innovative approach, combining the advantages of homogeneous and heterogeneous catalysis [7].
For halogenated aromatic compounds, solvent selection is particularly critical due to the unique properties required for effective dissolution and reaction [25] [26]. Polar solvents such as dimethylformamide exhibit high solubility for halogenated aliphatic and aromatic compounds while maintaining low solubility for petroleum products [25] [26]. This selectivity is essential for extraction and purification processes in multi-step syntheses [25] [26].
| Catalytic System | Suitable Solvents | Applications | Temperature Range (°C) | Advantages |
|---|---|---|---|---|
| Lewis acids (Aluminum chloride, Iron chloride) | Dichloromethane, nitrobenzene | Friedel-Crafts reactions | 0-80 | Well-established, predictable |
| Transition metal complexes | Tetrahydrofuran, toluene, acetonitrile | Cross-coupling, hydrogenation | Room temperature-150 | High selectivity, mild conditions |
| Ionic liquids | None (neat) or polar solvents | Sulfonylation, alkylation | 80-120 | Recyclable, environmentally friendly |
| Heterogeneous catalysts | Various (depends on support) | Continuous processes | 100-300 | Easy separation, reusable |
| Organocatalysts | Polar protic/aprotic solvents | Asymmetric synthesis | Room temperature-100 | Chiral induction possible |
Yield optimization in the synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline requires systematic analysis of reaction parameters and their impact on product formation [27] [28]. Temperature control represents one of the most critical factors, with the need to balance reaction rate against selectivity to minimize unwanted side reactions [29] [28]. Studies have shown that optimization of temperature can lead to yield improvements of 10-20%, particularly when combined with appropriate catalyst loading strategies [30] [29].
Catalyst concentration optimization has emerged as a particularly important parameter, with research indicating that 6.6 weight percent catalyst loading provides optimal results in many synthetic transformations [30] [29]. This optimization can result in yield improvements of 15-25%, making it one of the most impactful variables in the synthetic process [30] [29]. The relationship between catalyst concentration and yield follows a complex pattern, with excessive catalyst loading often leading to increased gas formation and reduced oil yield [30].
Byproduct analysis reveals several common categories of unwanted products in the synthesis of sulfamoylaniline derivatives [27] [31]. Polysubstituted products represent the most significant class of byproducts, arising from multiple electrophilic substitution events on the aromatic ring [27] [28]. Catalyst decomposition products can also contribute to reduced yields and product contamination, necessitating careful monitoring of catalyst stability under reaction conditions [27] [31].
The formation of side products can often be minimized through careful control of reaction conditions rather than changes to the fundamental chemistry [27] [31]. Reaction time optimization, for instance, can provide yield improvements of 5-15% by preventing over-reaction and subsequent product degradation [29] [28]. Solvent choice impacts yields by 20-30%, highlighting the critical importance of matching solvent polarity to reaction requirements [29] [28].
Modern approaches to byproduct prediction utilize deep learning models that consider the effects of byproducts during retrosynthesis prediction [31]. These models demonstrate that incorporating byproduct information can reduce model learning complexity and improve prediction accuracy for synthetic routes [31]. The RPBP framework achieves 54.7% and 66.6% top-1 retrosynthesis prediction accuracy when reaction classes are unknown and known, respectively [31].
| Parameter | Optimization Strategy | Typical Impact on Yield | Common Byproducts | Mitigation Methods |
|---|---|---|---|---|
| Temperature | Balance reaction rate vs selectivity | 10-20% improvement | Polysubstituted products | Temperature control |
| Catalyst Loading | 6.6 wt% found optimal in studies | 15-25% improvement | Catalyst decomposition products | Catalyst optimization |
| Reaction Time | Monitor conversion vs side reactions | 5-15% improvement | Hydrolysis products | Kinetic monitoring |
| Solvent Choice | Match polarity to reaction requirements | 20-30% improvement | Solvent adducts | Solvent purification |
| Stoichiometry | Slight excess of limiting reagent | 10-15% improvement | Unreacted starting materials | Stoichiometric control |
The synthetic methodologies for 4-Chloro-2-fluoro-5-sulfamoylaniline represent a convergence of classical organic chemistry principles with modern catalytic innovations [2] [3]. The successful preparation of this complex molecule requires careful orchestration of multiple synthetic transformations, each optimized for maximum efficiency and selectivity [32] [4]. The introduction of the sulfamoyl group typically involves reaction with chlorosulfonic acid, followed by amidation to form the desired sulfamoyl functionality [3] [33]. This approach necessitates protection of the amino group through acetylation, followed by chlorosulfonation and subsequent treatment with ammonia to introduce the sulfamoyl group [34] [33].
4-Chloro-2-fluoro-5-sulfamoylaniline demonstrates moderate thermodynamic stability under ambient conditions [1]. The presence of electron-withdrawing substituents (chlorine and fluorine) at positions 2 and 4 respectively, combined with the sulfamoyl group at position 5, creates a stabilized aromatic system through resonance effects [1]. The compound exhibits thermal decomposition characteristics typical of sulfonamide derivatives, with an estimated decomposition temperature above 200°C based on structural analogies with similar compounds [3].
The reactivity profile of 4-Chloro-2-fluoro-5-sulfamoylaniline is influenced by the electron-withdrawing nature of the halogen substituents and the sulfamoyl group [1]. The primary amine group at position 5 maintains its nucleophilic character despite the electron-withdrawing effects, allowing for typical amine reactions such as acylation and alkylation . The compound demonstrates moderate reactivity with water due to the presence of the primary amine group, which can participate in hydrogen bonding interactions [1].
Storage stability requires controlled conditions, with the compound being light-sensitive and requiring storage in dark environments under inert atmosphere at room temperature [5]. The compound remains stable under these conditions for extended periods, making it suitable for research applications [1] .
| Property | Value/Description |
|---|---|
| Thermodynamic Stability | Stable under normal conditions |
| Thermal Decomposition Temperature | Estimated >200°C (based on similar compounds) |
| Temperature Range for Stability | Room temperature to moderate heating |
| Reactivity with Water | Moderate reactivity due to amine group |
| Reactivity with Light | Light sensitive (should be stored in dark) |
| Chemical Stability | Stable in inert atmosphere |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The solubility characteristics of 4-Chloro-2-fluoro-5-sulfamoylaniline are governed by its amphiphilic nature, containing both hydrophilic (sulfamoyl and amino groups) and hydrophobic (chlorinated and fluorinated aromatic ring) components [1]. The compound exhibits moderate water solubility, typical for sulfamoyl-containing aniline derivatives . The predicted LogP value of 0.5696 indicates a slight preference for aqueous phases over organic phases, consistent with the presence of multiple polar functional groups [5].
The partition coefficient reflects the compound's balanced hydrophilic-lipophilic properties, with the polar surface area of 94.56 Ų contributing to its interaction with polar solvents [5]. The presence of three hydrogen bond donors (NH₂ and SO₂NH₂ groups) and three hydrogen bond acceptors (nitrogen and oxygen atoms) facilitates solubility in polar organic solvents such as dimethylsulfoxide and dimethylformamide [1] .
Organic solvent solubility is enhanced in polar aprotic solvents, where the compound can participate in dipole-dipole interactions without competitive hydrogen bonding from the solvent . The rotatable bond count of 1 indicates limited conformational flexibility, which can influence solubility patterns in different solvent systems [5].
| Property | Value/Description |
|---|---|
| Water Solubility | Moderate (typical for sulfamoyl compounds) |
| Organic Solvent Solubility | Soluble in polar organic solvents |
| Partition Coefficient (LogP) | 0.5696 (predicted) |
| Polar Surface Area | 94.56 Ų |
| Hydrogen Bond Donors | 3 (NH₂ and SO₂NH₂) |
| Hydrogen Bond Acceptors | 3 (N and O atoms) |
| Rotatable Bonds | 1 |
The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-sulfamoylaniline exhibits characteristic signals reflecting its substituted aniline structure [6]. Aromatic protons appear in the typical range of 6.5-8.0 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and sulfamoyl substituents [7]. The primary amine protons (NH₂) are observed as exchangeable signals in the 4.5-6.5 ppm range, which disappear upon addition of D₂O, confirming their identity [7].
Fluorine coupling effects are evident in the aromatic region, where the proton adjacent to the fluorine atom shows characteristic coupling patterns with the fluorine nucleus [8]. The sulfamoyl protons (SO₂NH₂) appear as a broad exchangeable signal, typically in the 4.5-6.0 ppm range, and are also exchangeable with D₂O [9].
The ¹³C NMR spectrum shows carbon signals in the aromatic region (110-160 ppm), with the carbon bearing the fluorine substituent appearing as a doublet due to C-F coupling [7]. The carbon bearing the sulfamoyl group appears downfield due to the electron-withdrawing nature of the sulfur dioxide moiety [9].
Infrared spectroscopy provides definitive identification of functional groups present in 4-Chloro-2-fluoro-5-sulfamoylaniline [9]. The N-H stretching vibrations of the primary amine group appear as two distinct bands in the 3400-3300 cm⁻¹ region, characteristic of asymmetric and symmetric stretching modes [10] [11]. The sulfamoyl N-H stretch appears in the 3300-3200 cm⁻¹ region, slightly shifted from the primary amine due to the electron-withdrawing sulfur dioxide group [9].
Sulfone group vibrations are particularly diagnostic, with the asymmetric SO₂ stretch appearing at 1320-1310 cm⁻¹ and the symmetric SO₂ stretch at 1155-1143 cm⁻¹ [9]. These bands are intense and characteristic of sulfonamide compounds. Aromatic C-H stretching occurs in the 3100-3000 cm⁻¹ region, while C-F stretching vibrations appear in the 1000-1300 cm⁻¹ range [12].
Mass spectrometry analysis reveals a molecular ion peak at m/z = 224.64, corresponding to the molecular weight of the compound [8]. Common fragmentation patterns include loss of the amino group (m/z = 208) and loss of chlorine (m/z = 189), characteristic of halogenated aniline derivatives [8] [13]. The base peak often results from sulfamoyl group fragmentation, providing structural confirmation [8].
| Spectroscopic Method | Characteristic Signal/Peak | Expected Range/Value |
|---|---|---|
| IR Spectroscopy | N-H stretch (primary amine) | 3400-3300 cm⁻¹ (two bands) |
| IR Spectroscopy | N-H stretch (sulfamoyl) | 3300-3200 cm⁻¹ |
| IR Spectroscopy | SO₂ asymmetric stretch | 1320-1310 cm⁻¹ |
| IR Spectroscopy | SO₂ symmetric stretch | 1155-1143 cm⁻¹ |
| IR Spectroscopy | C-H aromatic stretch | 3100-3000 cm⁻¹ |
| IR Spectroscopy | C-F stretch | 1000-1300 cm⁻¹ |
| NMR Spectroscopy | Aromatic protons | 6.5-8.0 ppm |
| NMR Spectroscopy | Amine protons | 4.5-6.5 ppm (exchangeable with D₂O) |
| NMR Spectroscopy | Fluorine coupling | Coupling with adjacent protons |
| Mass Spectrometry | Molecular ion peak | m/z = 224.64 |
| Mass Spectrometry | Base peak fragmentation | Loss of NH₂ (m/z = 208) |
| Mass Spectrometry | Halogen loss | Loss of Cl (m/z = 189) |